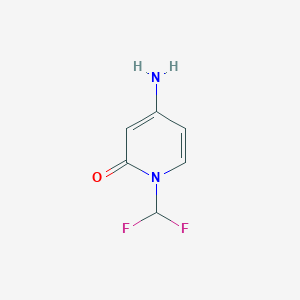

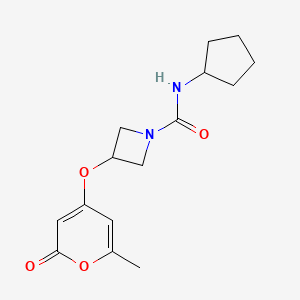

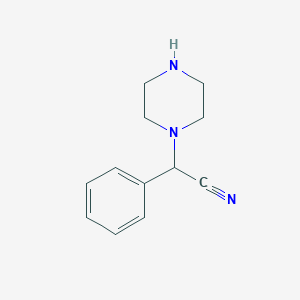

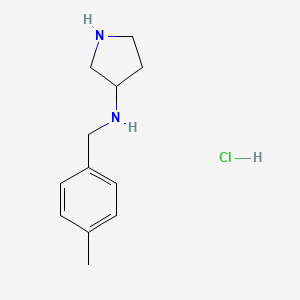

![molecular formula C20H22N4O5S3 B2815174 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 307509-27-9](/img/structure/B2815174.png)

4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

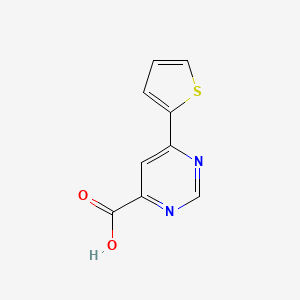

Compounds like “4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide” often belong to a class of organic compounds known as sulfonamides . They are characterized by the presence of a sulfonamide group (SO2NH2), and are commonly used in medicinal chemistry due to their biological activity .

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine . The exact synthesis process for “4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound like “4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide” would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

Sulfonamides are generally stable under normal conditions, but can undergo various reactions under specific conditions. For example, they can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide” would be determined by techniques such as melting point determination, solubility testing, and partition coefficient measurement .Scientific Research Applications

Synthesis Techniques and Derivatives Development

The synthesis of derivatives related to "4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide" involves multi-step chemical reactions that generate compounds with potential biological activities. For instance, compounds have been synthesized through condensation and cyclization reactions, leading to the development of aminomethylated oxadiazolin-thiones and thiazole derivatives, showcasing a variety of functional groups aimed at enhancing biological activity (Havaldar & Khatri, 2006; Bikobo et al., 2017).

Biological Activities

Anticancer Activity

A series of derivatives have been evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy. Such research highlights the potential of these compounds in oncological therapeutic applications (Ravinaik et al., 2021).

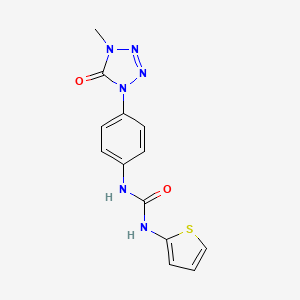

Antimicrobial and Antifungal Properties

Derivatives of "4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide" have been synthesized and screened for antimicrobial activity, showing potent effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their utility in developing new antimicrobial agents (Bikobo et al., 2017).

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, a key structural feature of this molecule, have been known to interact with a variety of biological targets .

Mode of Action

Thiazole-containing molecules are known to exhibit diverse biological activities due to their ability to form various types of chemical bonds with biological targets .

Biochemical Pathways

Thiazole-containing compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole-containing compounds can have diverse effects on physiological systems .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole-containing compounds .

Safety and Hazards

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S3/c1-3-24(4-2)32(28,29)18-9-5-15(6-10-18)19(25)22-16-7-11-17(12-8-16)31(26,27)23-20-21-13-14-30-20/h5-14H,3-4H2,1-2H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVCXOAUDIEMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)

![2-[(3-Bromobenzyl)sulfanyl]pyrimidine](/img/structure/B2815101.png)

![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2815105.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B2815107.png)